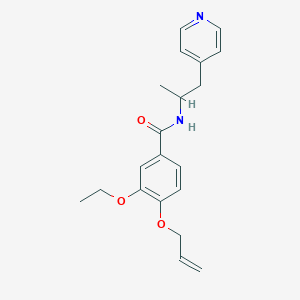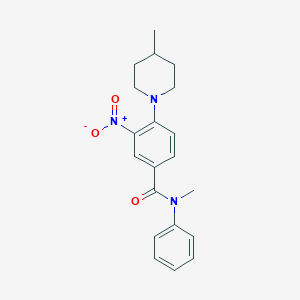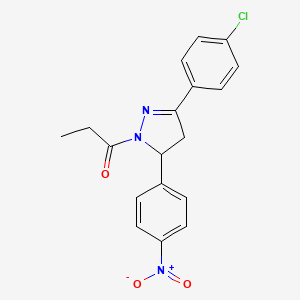![molecular formula C23H30N4O3 B4141643 (2,2-dimethylpropyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4141643.png)
(2,2-dimethylpropyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine
Vue d'ensemble
Description
(2,2-dimethylpropyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNPAA and has been synthesized by several methods. DMNPAA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of DMNPAA is not fully understood. However, studies have shown that DMNPAA can interact with metal ions and form a complex that exhibits fluorescence. DMNPAA has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. DMNPAA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential anti-inflammatory properties.
Biochemical and Physiological Effects:
DMNPAA has been found to exhibit low toxicity in vitro and in vivo. Studies have shown that DMNPAA can induce apoptosis in cancer cells without affecting normal cells. DMNPAA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMNPAA has several advantages for lab experiments. It exhibits high selectivity and sensitivity towards metal ions, making it a useful tool for environmental monitoring and biomedical applications. DMNPAA has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments.
However, DMNPAA has some limitations for lab experiments. Its synthesis method is complex and yields are relatively low. DMNPAA is also a relatively new compound, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on DMNPAA. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. Further studies are needed to optimize the synthesis method of DMNPAA and improve its yield. The mechanism of action of DMNPAA needs to be further elucidated to understand its potential applications in various fields. DMNPAA's potential as an antitumor agent and anti-inflammatory agent also needs to be explored further.
Conclusion:
In conclusion, DMNPAA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNPAA has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. DMNPAA has several potential applications, including its use as a fluorescent probe for the detection of metal ions and as an antitumor and anti-inflammatory agent. Further research is needed to fully understand the potential of DMNPAA in various fields.
Applications De Recherche Scientifique
DMNPAA has been studied for its potential application in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and iron. DMNPAA has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical applications.
DMNPAA has also been studied for its potential use as an antitumor agent. Studies have shown that DMNPAA can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. DMNPAA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-5-7-18(8-6-17)22(28)26-13-11-25(12-14-26)19-9-10-21(27(29)30)20(15-19)24-16-23(2,3)4/h5-10,15,24H,11-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBHKMDHKXVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{3-[(2,2-Dimethylpropyl)amino]-4-nitrophenyl}piperazin-1-yl)(4-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4141575.png)
![N-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide](/img/structure/B4141582.png)

![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4141588.png)


![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4141612.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4141620.png)
![methyl 2-({[(4-methyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4141628.png)
![N-(4-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4141635.png)


![1-[(1,3-benzodioxol-5-ylmethyl)thio]-7-isopropyl-4-(2-phenylethyl)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4141651.png)
